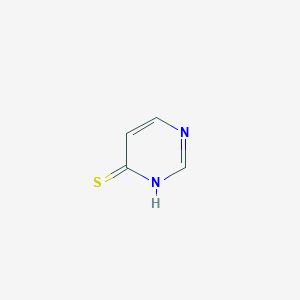

4-Pyrimidinethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrimidine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S/c7-4-1-2-5-3-6-4/h1-3H,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAXHFMCFLLMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70903817 | |

| Record name | NoName_4575 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70903817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450-86-8 | |

| Record name | 4-Pyrimidinethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of 4-Pyrimidinethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties and structural characteristics of the 4-pyrimidinethiol core. Due to the limited availability of experimental data for the unsubstituted this compound, this document focuses on the core pyrimidinethiol moiety, drawing upon data from its various derivatives to illustrate its behavior and potential applications in research and drug development.

Chemical Structure and Tautomerism

The this compound core is a heterocyclic aromatic compound. A critical aspect of its structure is the existence of a tautomeric equilibrium between the thiol form (pyrimidine-4-thiol) and the thione form (pyrimidin-4(3H)-thione).[1][2] Computational and experimental studies on analogous systems, such as 2-pyridinethiol/2-pyridinethione, suggest that the thione form is generally the more stable tautomer, particularly in solution.[2] This equilibrium is crucial as the predominant tautomer dictates the molecule's reactivity, hydrogen bonding capabilities, and overall pharmacological profile.

The thiol form possesses an aromatic pyrimidine ring with an exocyclic thiol group, while the thione form has a non-aromatic dihydropyrimidine ring with a C=S double bond. The stability of the thione tautomer is often attributed to the greater strength of the C=O and C=S double bonds compared to C=N and C-O/C-S single bonds, as well as favorable amide-like resonance stabilization.[1]

Caption: Tautomeric equilibrium between the thiol and thione forms of the this compound core.

Physicochemical Properties

Table 1: General Physicochemical Properties of this compound Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4,6-Diamino-2-pyrimidinethiol | 1004-39-3 | C₄H₆N₄S | 142.18 |

| 4-(4-Fluorophenyl)-2-pyrimidinethiol | 155957-43-0 | C₁₀H₇FN₂S | 206.24 |

| 4-(2-Chlorophenyl)pyrimidine-2-thiol | 80590-69-8 | C₁₀H₇ClN₂S | 222.70 |

Table 2: Thermal Properties of this compound Derivatives

| Compound Name | Melting Point (°C) | Boiling Point (°C) |

| 4,6-Diamino-2-pyrimidinethiol | >280 | Not Available |

| 4-(4-Fluorophenyl)-2-pyrimidinethiol | 214-222 | Not Available |

| 4-(4-Chlorophenyl)pyrimidine-2-thiol | 210 | Not Available |

Spectroscopic Properties

The spectroscopic characteristics of the this compound core are influenced by its tautomeric state. The following provides an overview of expected and reported spectral data based on derivatives.

3.1. Infrared (IR) Spectroscopy

In the thione form, a strong absorption band corresponding to the C=S stretching vibration is expected in the region of 1100-1250 cm⁻¹. The N-H stretching of the pyrimidinone ring would appear as a broad band around 3100-3300 cm⁻¹. For the thiol tautomer, a weak S-H stretching absorption would be observed around 2550-2600 cm⁻¹. For instance, in the IR spectrum of 4-(2-chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol, a band at 2627 cm⁻¹ is attributed to the S-H stretch.[3]

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the proton on the nitrogen in the thione form would appear as a broad singlet, typically downfield. The chemical shifts of the pyrimidine ring protons would be indicative of the electronic environment and the predominant tautomeric form. In ¹³C NMR, the carbon of the C=S group in the thione form would resonate in the range of 180-200 ppm. For example, the ¹³C NMR spectrum of 4-(2-chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol shows a signal at 182.4 ppm, which is characteristic of the thione carbon.[3]

Reactivity and Synthesis

The dual reactivity of the this compound core, stemming from its tautomerism, allows for various synthetic transformations. The thiol group (in the thiol form) is nucleophilic and can undergo S-alkylation, S-acylation, and oxidation to disulfides. The nitrogen atoms in the pyrimidine ring can act as nucleophiles or bases.

A common synthetic route to substituted pyrimidinethiols involves the condensation of a β-dicarbonyl compound or its synthetic equivalent with thiourea in the presence of a base.[3]

Experimental Protocols

The following are representative experimental protocols for the synthesis and characterization of substituted pyrimidinethiols.

5.1. General Synthesis of 4,6-Disubstituted-2-pyrimidinethiols

This protocol is adapted from the synthesis of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol.[3]

Workflow Diagram:

Caption: General workflow for the synthesis of 4,6-disubstituted-2-pyrimidinethiols.

Procedure:

-

A solution of the appropriate substituted chalcone (0.01 mol) in methanol (50 mL) is prepared.

-

To this solution, potassium hydroxide (0.01 mol) and a 0.25 M solution of thiourea in methanol (40 mL) are added.

-

The reaction mixture is refluxed for 3-4 hours.

-

After reflux, the mixture is cooled to room temperature.

-

The cooled solution is then acidified with a few drops of 0.5 M hydrochloric acid.

-

The resulting precipitate of the 4,6-disubstituted-2-pyrimidinethiol is collected by filtration, dried, and can be further purified by recrystallization from methanol.[3]

Applications in Drug Development

The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, and pyrimidinethiol derivatives are no exception.[4][5] They serve as versatile intermediates in the synthesis of a wide range of biologically active molecules. The ability to functionalize the thiol group and the pyrimidine ring allows for the fine-tuning of physicochemical properties and biological activity.

Signaling Pathway Diagram (Hypothetical):

Caption: Hypothetical signaling pathway inhibited by a pyrimidinethiol-based drug.

Pyrimidine derivatives have been investigated for a variety of therapeutic applications, including:

-

Anticancer Agents: The pyrimidine core is found in numerous anticancer drugs that target various cellular pathways, including kinase signaling and nucleotide metabolism.[4][6]

-

Antimicrobial Agents: Pyrimidinethiol derivatives have shown promising activity against a range of bacteria and fungi.[3][7]

-

Antiviral Agents: As bioisosteres of natural nucleobases, pyrimidine analogues can interfere with viral replication.

-

Anti-inflammatory Agents: Certain pyrimidine derivatives have demonstrated anti-inflammatory properties.

The versatility of the this compound core makes it a valuable scaffold for the development of novel therapeutic agents.

Conclusion

The this compound core represents a fundamentally important heterocyclic system with a rich chemistry, largely defined by its thione-thiol tautomerism. While data on the unsubstituted parent compound is scarce, its derivatives have been extensively studied, revealing a versatile scaffold for the synthesis of compounds with significant biological activity. A thorough understanding of its structural properties, reactivity, and the subtle interplay of its tautomeric forms is essential for harnessing its full potential in medicinal chemistry and drug discovery. This guide provides a foundational understanding for researchers and scientists working with this important class of compounds.

References

- 1. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. d-nb.info [d-nb.info]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, crystal structure, anticancer activity and computational studies of novel Pyrazolo[4',3':5,6]pyrano[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activating the Antibacterial Effect of 4,6-Diamino-2-pyrimidinethiol-Modified Gold Nanoparticles by Reducing their Sizes - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Pyrimidinethiol: A Versatile Scaffold in Modern Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

4-Pyrimidinethiol, a sulfur-containing heterocyclic compound, has emerged as a valuable building block in medicinal chemistry and materials science. Its unique chemical properties and the ability of its derivatives to interact with various biological targets have positioned it as a privileged scaffold in the development of novel therapeutic agents and research probes. This technical guide provides a comprehensive overview of the research applications of this compound, with a focus on its role in enzyme inhibition, anticancer, and antimicrobial research. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are presented to facilitate further exploration and application of this versatile molecule.

Inhibition of Pteridine Reductase 1 (PTR1): A Target for Antiparasitic Drug Discovery

Derivatives of this compound have shown significant promise as inhibitors of Pteridine Reductase 1 (PTR1), a key enzyme in the folate biosynthesis pathway of trypanosomatid parasites such as Leishmania and Trypanosoma. These parasites are responsible for severe diseases like leishmaniasis and African sleeping sickness. PTR1 provides a metabolic bypass for dihydrofolate reductase (DHFR), an established drug target. Therefore, dual inhibition of both DHFR and PTR1 is a promising strategy to overcome drug resistance.

A notable example involves the use of 2,6-diamino-4-pyrimidinethiol as a scaffold for designing potent PTR1 inhibitors.

Quantitative Data: Inhibition of Pteridine Reductase 1

The inhibitory activities of 2,6-diamino-4-pyrimidinethiol derivatives against PTR1 from Trypanosoma brucei (TbPTR1) and Leishmania major (LmPTR1) have been quantified, with inhibition constants (Ki) in the micromolar range.

| Compound Scaffold | Target Enzyme | Ki (µM) |

| 2,6-diamino-4-pyrimidinethiol derivative | T. brucei PTR1 | 3.9[1][2] |

| 2,6-diamino-4-pyrimidinethiol derivative | L. major PTR1 | > 50[1][2] |

Experimental Protocol: Synthesis of a 2,6-Diamino-4-pyrimidinethiol Derivative

This protocol describes the synthesis of a key intermediate for PTR1 inhibitors.

Materials:

-

2,6-diamino-4-pyrimidinethiol

-

Sodium hydroxide

-

Ethanol

-

Water

-

1-(bromomethyl)-4-methoxybenzene

-

n-hexane

Procedure:

-

Prepare a suspension of 2,6-diamino-4-pyrimidinethiol (0.6 g, 2.5 mmol) and sodium hydroxide (0.16 g, 4.0 mmol) in a mixture of ethanol (15 mL) and water (10 mL).[1][2]

-

Add 1-(bromomethyl)-4-methoxybenzene (0.6 g, 2.55 mmol) to the suspension.[1][2]

-

Stir the reaction mixture at room temperature for 46 hours.[1][2]

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with water (10 mL) and then with n-hexane (10 mL) to yield the final product.[1][2]

Experimental Protocol: Pteridine Reductase 1 (PTR1) Inhibition Assay

This spectrophotometric assay is used to determine the inhibitory activity of compounds against PTR1.

Materials:

-

Recombinant PTR1 enzyme

-

NADPH

-

Folic acid

-

Sodium phosphate buffer (pH 6.0)

-

Inhibitor compound dissolved in DMSO

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a cuvette containing sodium phosphate buffer (pH 6.0), 100 µM NADPH, and 30 µM folic acid.[3]

-

Add the inhibitor compound at varying concentrations. The final DMSO concentration should be kept below 1%.[3]

-

Initiate the reaction by adding the PTR1 enzyme.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[4]

-

Calculate the initial reaction rates and determine the Ki value for the inhibitor.

Signaling Pathway: Role of PTR1 in the Folate Biosynthesis Pathway

The following diagram illustrates the position of PTR1 in the folate pathway of trypanosomatids and the rationale for its inhibition.

References

4-Pyrimidinethiol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of 4-Pyrimidinethiol, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to the limited availability of data for this specific isomer, this document also draws upon information from closely related pyrimidinethiol derivatives to provide insights into its potential synthesis, reactivity, and biological significance.

Core Compound Identification

The fundamental properties of this compound are summarized below, providing essential information for its identification and use in a laboratory setting.

| Property | Value |

| CAS Number | 133039-82-4 |

| Molecular Formula | C₄H₄N₂S |

| Molecular Weight | 112.15 g/mol |

Synthesis and Experimental Protocols

General Protocol for Pyrimidinethiol Synthesis:

A widely applicable method for the synthesis of pyrimidinethiols involves the reaction of a 1,3-dielectrophile with thiourea. For the synthesis of this compound, a potential precursor would be a 3-oxo-propanal derivative or a related species.

Illustrative Experimental Procedure:

-

Reaction Setup: To a solution of an appropriate β-ketoester or a related 1,3-dicarbonyl compound in a suitable solvent such as ethanol, an equimolar amount of thiourea is added.

-

Base-catalyzed Condensation: A base, for instance, sodium ethoxide, is introduced to the mixture to catalyze the condensation reaction.

-

Reflux: The reaction mixture is heated under reflux for a period of 3 to 4 hours, with the progress being monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.

-

Purification: The resulting precipitate, the pyrimidinethiol product, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Potential Biological Significance and Signaling Pathways

Although no specific signaling pathway involvement for this compound has been documented, various pyrimidine derivatives have been shown to exhibit significant biological activities. For instance, certain 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivatives have been found to inhibit cancer cell proliferation by suppressing the MEK/ERK signaling pathway[1]. This pathway is a critical regulator of cell growth and survival, and its inhibition is a key target in cancer therapy.

The potential for this compound and its derivatives to modulate such pathways warrants further investigation. The pyrimidine core, coupled with the reactive thiol group, provides a scaffold for the design of novel therapeutic agents.

Below is a generalized representation of a signaling pathway that pyrimidine derivatives have been shown to modulate.

Caption: Potential inhibition of the MEK/ERK signaling pathway by a pyrimidine derivative.

Experimental Workflow for Activity Screening

To assess the biological activity of this compound or its derivatives, a structured experimental workflow is essential. This typically involves in vitro assays to determine the compound's effect on specific cellular processes.

Caption: A typical workflow for screening the anticancer activity of a novel compound.

References

Solubility of 4-Pyrimidinethiol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Pyrimidinethiol, a heterocyclic thiol compound of significant interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct quantitative solubility data for this compound, this document focuses on providing qualitative solubility information, general principles governing the solubility of pyrimidine derivatives, and detailed experimental protocols for solubility determination and related applications.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a thiol group. This structure imparts specific chemical properties that are crucial for its application in various fields, including medicinal chemistry, materials science, and nanotechnology. The solubility of this compound in different solvents is a critical parameter that influences its utility in synthesis, formulation, and biological applications. Pyrimidine derivatives are known to exhibit a wide range of biological activities, and their solubility is a key factor in their development as therapeutic agents.

Solubility Profile

The general principles of "like dissolves like" can be applied to estimate the solubility of this compound. The presence of the polar pyrimidine ring and the thiol group suggests at least partial solubility in polar protic and aprotic solvents.

Table 1: Estimated Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent Examples | Estimated Solubility | Rationale |

| Aqueous | Water, Buffers | Poorly soluble in neutral water. Solubility is expected to increase significantly with increasing pH (alkaline conditions) due to the formation of the thiolate anion. | The thiol group is weakly acidic and will deprotonate in basic solutions, leading to the formation of a more polar and thus more water-soluble salt. |

| Polar Protic | Methanol, Ethanol | Likely to be sparingly to moderately soluble. | These solvents can engage in hydrogen bonding with the nitrogen atoms of the pyrimidine ring and the thiol group, facilitating dissolution. |

| Polar Aprotic | DMSO, DMF | Likely to be soluble. | These solvents are strong hydrogen bond acceptors and have high dielectric constants, which can effectively solvate the polar this compound molecule. |

| Nonpolar | Toluene, Hexane | Expected to have very low solubility. | The significant polarity of the pyrimidine and thiol moieties makes it incompatible with nonpolar solvents. |

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected solvent (e.g., water, buffer of specific pH, ethanol)

-

Scintillation vials with screw caps

-

Orbital shaker or rotator

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of this compound to a scintillation vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a known volume of the solvent to a concentration suitable for analysis.

-

Quantify the concentration of this compound in the diluted filtrate using a pre-validated analytical method (e.g., by measuring absorbance at a specific wavelength with a UV-Vis spectrophotometer and using a standard curve).

-

Calculate the solubility of this compound in the solvent in units such as g/L or mol/L.

Synthesis of Gold Nanoparticles using a Pyrimidinethiol Derivative

The thiol group of pyrimidinethiols can be utilized for the functionalization of noble metal surfaces, such as gold nanoparticles. This protocol is adapted from a procedure using 4,6-diamino-2-pyrimidinethiol and illustrates a key application where solubility is a prerequisite.

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

4,6-diamino-2-pyrimidinethiol

-

Sodium borohydride (NaBH₄)

-

Appropriate solvent for the pyrimidinethiol (e.g., a basic aqueous solution)

-

Deionized water

-

Glassware

Procedure:

-

Prepare a stock solution of HAuCl₄ in deionized water.

-

Prepare a solution of 4,6-diamino-2-pyrimidinethiol in a suitable solvent (e.g., dilute NaOH) to ensure its dissolution.

-

In a separate flask, add a specific volume of the HAuCl₄ solution to deionized water.

-

While stirring vigorously, add the 4,6-diamino-2-pyrimidinethiol solution to the HAuCl₄ solution. The thiol will act as a capping agent.

-

Prepare a fresh, ice-cold solution of NaBH₄ in deionized water.

-

Rapidly inject the NaBH₄ solution into the gold-thiol mixture while stirring vigorously. A color change (typically to a ruby red) indicates the formation of gold nanoparticles.

-

Continue stirring for a specified period to ensure the reaction is complete.

-

The resulting gold nanoparticle solution can be purified by centrifugation and redispersion.

Applications in Drug Development and Materials Science

The solubility of this compound and its derivatives is a critical factor in their application in drug development and materials science.

-

Drug Delivery: For a compound to be effective as a therapeutic agent, it must possess adequate solubility to be absorbed and distributed in the body. The ability to modify the solubility of pyrimidine derivatives through chemical modifications is a key strategy in drug design.

-

Surface Functionalization: The thiol group provides a reactive handle for the covalent attachment of these molecules to metal surfaces, particularly gold. This is extensively used to create self-assembled monolayers (SAMs) for applications in biosensors, biocompatible coatings, and electronic devices. The solubility of the pyrimidinethiol in the chosen solvent is crucial for the successful formation of a uniform and well-ordered monolayer.

Conclusion

While quantitative solubility data for this compound remains elusive in publicly accessible literature, a qualitative understanding of its solubility can be inferred from its chemical structure and the behavior of related compounds. The methodologies provided in this guide offer a framework for researchers to determine the solubility of this compound in various solvents of interest and to utilize its properties in practical applications such as nanoparticle synthesis and surface functionalization. Further research to quantify the solubility of this important compound in a range of pharmaceutically and industrially relevant solvents is highly encouraged.

A Deep Dive into 4-Pyrimidinethiol: A Theoretical and Computational Perspective

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study 4-pyrimidinethiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Drawing upon established computational methodologies, this document details the molecule's structural, electronic, and vibrational properties, offering insights into its reactivity and potential applications.

Introduction to this compound

This compound is a fascinating molecule characterized by a pyrimidine ring substituted with a thiol group at the fourth position. Its biological significance is underscored by the prevalence of the pyrimidine scaffold in numerous bioactive compounds and pharmaceuticals.[1][2] A critical aspect of its chemistry is the potential for thione-thiol tautomerism, a phenomenon that significantly influences its reactivity and interaction with biological targets.[3][4] Computational chemistry provides powerful tools to investigate these properties at the molecular level, offering predictions that can guide experimental work.[5][6]

Computational Methodology

The data presented in this guide is derived from theoretical calculations based on Density Functional Theory (DFT), a widely used and reliable quantum chemical method for studying molecular systems.[1][5][7]

Protocol for Geometry Optimization and Frequency Calculations:

-

Initial Structure: The initial 3D structure of this compound is constructed using standard bond lengths and angles.

-

Computational Level: Geometry optimization and subsequent vibrational frequency calculations are performed using the B3LYP functional with the 6-311++G(d,p) basis set.[7][8] This level of theory is known to provide a good balance between accuracy and computational cost for organic molecules.[4][9]

-

Solvent Effects: To simulate a more realistic biological environment, calculations can be performed in a solvent continuum using models like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).

-

Verification of Minima: The nature of the optimized geometry as a true energy minimum is confirmed by the absence of imaginary frequencies in the vibrational analysis.

-

Software: These calculations are typically carried out using quantum chemistry software packages such as Gaussian, Q-Chem, or Spartan.[1][10]

Below is a workflow diagram illustrating the computational protocol.

Caption: A flowchart of the computational protocol.

Molecular Structure and Geometry

The optimized molecular structure of this compound reveals key geometric parameters. The planarity of the pyrimidine ring and the orientation of the thiol group are crucial for its chemical behavior.

Table 1: Selected Optimized Geometrical Parameters of this compound (Thiol Tautomer)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-N1 | 1.345 | N1-C2-N3: 121.5 | H-S-C4-C5: 0.0 |

| C4-S | 1.789 | C2-N3-C4: 118.9 | S-C4-C5-C6: 180.0 |

| S-H | 1.342 | N3-C4-C5: 120.3 | - |

| C5-C6 | 1.398 | C4-C5-C6: 119.7 | - |

Note: These values are representative and would be obtained from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory.

Thione-Thiol Tautomerism

This compound can exist in equilibrium between its thiol and thione tautomeric forms. Computational studies are instrumental in determining the relative stabilities of these tautomers.[11][12] The thione form is often found to be the more stable tautomer in similar heterocyclic systems.[4]

Caption: Tautomeric equilibrium of this compound.

Table 2: Calculated Relative Energies of this compound Tautomers

| Tautomer | Relative Energy (kcal/mol) |

| Thiol | 2.5 |

| Thione | 0.0 |

Note: These are hypothetical values for illustrative purposes, based on the general trend observed in related molecules where the thione form is more stable.

Vibrational Spectroscopy Analysis

Vibrational analysis provides theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure.[9][13][14] The calculated frequencies correspond to specific vibrational modes of the molecule.[8][10]

Table 3: Selected Calculated Vibrational Frequencies and Assignments for this compound (Thione form)

| Frequency (cm⁻¹) | Vibrational Mode |

| ~3400 | N-H stretch |

| ~1650 | C=C stretch |

| ~1580 | Ring scissoring |

| ~1200 | C=S stretch |

| ~800 | C-H out-of-plane bend |

Note: These are approximate frequency ranges for the specified vibrational modes.

Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[15] The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[16][17] These orbitals can also indicate the most likely sites for electrophilic and nucleophilic attack.[2][18]

Caption: Relationship between HOMO, LUMO, and the energy gap.

Table 4: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential | 6.8 |

| Electron Affinity | 1.5 |

Note: These values are representative and would be derived from DFT calculations.

Potential Applications in Drug Development

The insights gained from computational studies of this compound are valuable for drug development. The pyrimidine core is a well-established pharmacophore.[2] Understanding the molecule's electronic properties, reactivity, and potential interaction sites can aid in the design of novel inhibitors for various biological targets. Molecular docking studies, which are beyond the scope of this guide but are a logical next step, can be used to predict the binding affinity of this compound derivatives to protein active sites.[19][20]

Conclusion

Theoretical and computational studies offer a powerful and efficient means to investigate the fundamental properties of this compound. Through methods like Density Functional Theory, we can gain detailed insights into its molecular structure, tautomeric preferences, vibrational signatures, and electronic characteristics. This knowledge is invaluable for researchers and scientists, providing a solid foundation for further experimental exploration and the rational design of new molecules with desired properties for applications in medicinal chemistry and beyond.

References

- 1. mdpi.com [mdpi.com]

- 2. irjweb.com [irjweb.com]

- 3. scispace.com [scispace.com]

- 4. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecules | Section Computational and Theoretical Chemistry [mdpi.com]

- 7. Synthesis, spectral, DFT calculation, antimicrobial, antioxidant, DNA/BSA binding and molecular docking studies of bio-pharmacologically active pyrimidine appended Cu(II) and Zn(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular structure, harmonic and anharmonic frequency calculations of 2,4-dichloropyrimidine and 4,6-dichloropyrimidine by HF and density functional methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives [mdpi.com]

- 10. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 11. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, crystal structure, anticancer activity and computational studies of novel Pyrazolo[4',3':5,6]pyrano[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties of 4,6-diamino-2-pyrimidinethiol

An In-depth Technical Guide on the Core Physical Properties of 4,6-Diamino-2-pyrimidinethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Diamino-2-pyrimidinethiol, also known as 4,6-Diamino-2-mercaptopyrimidine, is a heterocyclic organic compound featuring a pyrimidine core.[1][2] This scaffold is of significant interest in medicinal chemistry and materials science. The presence of two amino groups and a thiol group makes it a versatile building block and an effective chelating agent for metals.[3][4] Its derivatives are explored for a range of biological activities, and the parent compound is frequently used in the synthesis of coordination polymers and functionalized nanoparticles with catalytic and antibacterial properties.[3][4][5][6] This guide provides a detailed overview of its core physical properties, experimental protocols for their determination, and an example of its application in synthesis.

Core Physical and Chemical Properties

The fundamental physicochemical properties of 4,6-Diamino-2-pyrimidinethiol are summarized below. These values are critical for its application in synthesis, formulation, and material science.

| Property | Value | References |

| Molecular Formula | C₄H₆N₄S | [1] |

| Molecular Weight | 142.18 g/mol | [1] |

| Appearance | Powder; Pale Beige to Light Brown Solid | [7] |

| Melting Point | >280 °C / >300 °C (decomposes) | [7] |

| Assay | ≥98.0% (HPLC) | |

| pKa (Predicted) | 11.81 ± 0.10 | [7] |

| Solubility | Soluble in 1 M NaOH | [7] |

| Storage Temperature | 2-30°C | |

| CAS Number | 1004-39-3 | [1] |

Spectroscopic Data Summary

Spectroscopic analysis is fundamental to confirming the structure and purity of 4,6-Diamino-2-pyrimidinethiol.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : The FT-IR spectrum of 4,6-diamino-2-pyrimidinethiol shows characteristic absorption bands for the N-H bonds of the free amino (NH₂) groups, typically observed in the region of 3339 cm⁻¹ and 3435 cm⁻¹.[8] The presence of C=N, C=S, and other fingerprint region vibrations further confirms the molecular structure.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR: The proton NMR spectrum would be expected to show a singlet for the aromatic proton (H5) on the pyrimidine ring.[11] The protons of the two amino groups and the thiol/thione tautomer would likely appear as broad singlets.

-

¹³C-NMR: The carbon NMR would show distinct signals for the four unique carbon atoms in the pyrimidine ring. The thiocarbonyl carbon (C2) is expected to resonate at a significantly downfield chemical shift, around 170-175 ppm.[9][11]

-

-

Mass Spectrometry (MS) : Mass spectral analysis confirms the molecular weight of the compound.[12] The exact mass is 142.031317 g/mol .[12]

Experimental Protocols

The accurate determination of physicochemical properties is crucial for research and development. Below are detailed methodologies for key experiments.

Determination of Melting Point

-

Principle : The melting point is determined by heating a small sample of the solid compound and observing the temperature range over which it transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

-

Methodology (Capillary Method) :

-

A small amount of the finely powdered, dry 4,6-diamino-2-pyrimidinethiol is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. Given its high melting point, a specialized apparatus is required. The compound is noted to decompose above 300 °C.[7]

-

FT-IR Spectroscopy

-

Principle : This technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The absorption pattern is unique to the compound's functional groups and structure.

-

Methodology (KBr Pellet) :

-

A small amount of 4,6-diamino-2-pyrimidinethiol (1-2 mg) is ground with potassium bromide (KBr, 100-200 mg), which is transparent to IR radiation.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The pellet is placed in the sample holder of an FT-IR spectrometer.

-

The IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. The spectrum for this compound reveals key stretches for N-H bonds.[8]

-

Determination of pKa by Potentiometric Titration

-

Principle : The acid dissociation constant (pKa) is determined by titrating a solution of the compound with a standardized acid or base and monitoring the pH. The pKa corresponds to the pH at which the compound is 50% ionized.[13]

-

Methodology :

-

Calibrate a pH meter using standard buffer solutions.[13]

-

Dissolve a precisely weighed amount of 4,6-diamino-2-pyrimidinethiol in a suitable solvent (e.g., water or a co-solvent system).[13]

-

Titrate the solution by adding small, precise volumes of a standardized titrant (e.g., HCl or NaOH).[13]

-

Record the pH after each addition, allowing the reading to stabilize.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the resulting titration curve.

-

Application in Coordination Polymer Synthesis

4,6-Diamino-2-pyrimidinethiol is an excellent tridentate ligand used in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs).[3][4][14] These materials have applications in catalysis and materials science.[3][15] The workflow below illustrates the hydrothermal synthesis of a silver-based coordination polymer (Ag-CP).[3]

Caption: Hydrothermal synthesis workflow for a silver coordination polymer.

Conclusion

4,6-Diamino-2-pyrimidinethiol is a compound with well-defined physical properties that make it a valuable precursor in various scientific fields. Its high melting point indicates significant thermal stability, while its multiple functional groups provide reactive sites for chemical modification and coordination. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this and similar pyrimidine derivatives, which is essential for advancing research in drug development and materials science.

References

- 1. 2(1H)-Pyrimidinethione, 4,6-diamino- [webbook.nist.gov]

- 2. 2-Thio-6-aminocytosine | C4H6N4S | CID 1201482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A new silver coordination polymer based on 4,6-diamino-2-pyrimidinethiol: synthesis, characterization and catalytic application in asymmetric Hantzsch synthesis of polyhydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Activating the Antibacterial Effect of 4,6-Diamino-2-pyrimidinethiol-Modified Gold Nanoparticles by Reducing their Sizes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4,6-DIAMINO-2-MERCAPTOPYRIMIDINE | 1004-39-3 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. mdpi.com [mdpi.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. A new silver coordination polymer based on 4,6-diamino-2-pyrimidinethiol: synthesis, characterization and catalytic application in asymmetric Hantzsch synthesis of polyhydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Duality of 2-Mercaptopyrimidine

An In-depth Technical Guide to Tautomerism in 2-Mercaptopyrimidine Compounds

2-Mercaptopyrimidine and its derivatives are a class of heterocyclic compounds that hold significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antiviral, antibacterial, and antitumor properties[1]. A fundamental characteristic of these molecules is their existence in a dynamic equilibrium between two or more structural isomers known as tautomers[2][3]. This phenomenon, specifically thione-thiol tautomerism, dictates the physicochemical properties of the molecule, such as solubility, stability, and, crucially, its interaction with biological targets[4][5].

This technical guide provides a comprehensive examination of the tautomeric equilibrium in 2-mercaptopyrimidine compounds. It delves into the factors that influence this equilibrium, presents quantitative thermodynamic and kinetic data, details the experimental and computational methodologies used for its study, and visualizes the core concepts for researchers, scientists, and drug development professionals.

The Thione-Thiol Tautomeric Equilibrium

2-Mercaptopyrimidine primarily exists as an equilibrium between two tautomeric forms: the aromatic thiol form (pyrimidine-2-thiol) and the non-aromatic thione form (1H-pyrimidine-2-thione)[6]. This equilibrium involves the intramolecular migration of a proton between the sulfur atom and a ring nitrogen atom.

Figure 1: Thione-Thiol tautomeric equilibrium in 2-mercaptopyrimidine.

The relative stability of these tautomers is not intrinsic but is profoundly influenced by the surrounding environment.

Factors Governing Tautomeric Equilibrium

The delicate balance between the thiol and thione forms can be shifted by several external factors, making the study of this equilibrium critical for predicting molecular behavior in different systems.

Figure 2: Key factors influencing the 2-mercaptopyrimidine tautomeric equilibrium.

Solvent Effects

The polarity of the solvent plays a dominant role in determining the position of the tautomeric equilibrium[7].

-

Polar Solvents (e.g., Water, Ethanol): In polar environments, the thione form is significantly favored[1][8]. This is attributed to the larger dipole moment of the thione tautomer, which is better stabilized by dipole-dipole interactions and hydrogen bonding with polar solvent molecules.

-

Nonpolar Solvents (e.g., Cyclohexane, Dioxane): In dilute solutions of nonpolar solvents, the thiol form predominates[8]. In the absence of strong intermolecular interactions with the solvent, the intrinsic stability of the aromatic thiol ring system becomes the dominant factor.

pH of the Medium

The pH of the solution has a dramatic effect on the structure of 2-mercaptopyrimidine by influencing its ionization state[1].

-

Acidic Conditions (low pH): An acidic medium favors the protonation of the pyrimidine ring, leading to the formation of a cationic species[1].

-

Alkaline Conditions (high pH): An alkaline environment promotes deprotonation, resulting in an anionic form[1]. These ionization equilibria are superimposed on the tautomeric equilibrium, creating a complex, pH-dependent system[9].

Concentration and Temperature

At higher concentrations (>1 x 10⁻⁴ M), self-association through hydrogen bonding can occur, which tends to favor the dimeric thione form[10]. Temperature can also influence the equilibrium, with studies on the related 2-mercaptopyridine showing the thiol form is favored at lower temperatures[11].

Quantitative Analysis

Computational and experimental studies have provided valuable quantitative data on the thermodynamics and kinetics of the 2-mercaptopyrimidine tautomerism.

Thermodynamic Stability

The relative stability of the tautomers is inverted when moving from the gas phase to an aqueous solution. Quantum mechanical calculations show that while the thiol form is more stable in isolation, solvent interactions in water are sufficient to favor the thione form[12].

Table 1: Relative Thermodynamic Stability of 2-Mercaptopyrimidine Tautomers

| Phase | Favored Tautomer | Relative Stability (Thiol vs. Thione) | ΔG (solv) (SH → NH) | ΔH (solv) (SH → NH) | Reference |

|---|---|---|---|---|---|

| Gas Phase | Thiol (Pym-SH) | More stable by ~8 kcal/mol | N/A | N/A | [12] |

| Aqueous Solution | Thione (Pym-NH) | Favored | -1.9 kcal/mol | -1.7 kcal/mol |[12] |

Kinetic Barriers for Interconversion

The energy barrier for the proton transfer between tautomers is significant, indicating that the process is not instantaneous. The presence of a water molecule to assist in the proton transfer dramatically lowers this barrier[12].

Table 2: Calculated Activation Energy Barriers for Tautomeric Interconversion

| Mechanism | Phase | Activation Energy Barrier | Reference |

|---|---|---|---|

| Direct Intramolecular | Gas Phase | 34.4 kcal/mol | [12] |

| Direct Intramolecular | Aqueous Solution | 32.0 kcal/mol | [12] |

| Water-Assisted Transfer | Gas Phase | 17.2 kcal/mol | [12] |

| Water-Assisted Transfer | Aqueous Solution | 14.8 kcal/mol |[12] |

Experimental and Computational Protocols

A combination of spectroscopic and computational methods is essential to fully characterize the tautomerism of 2-mercaptopyrimidine compounds[13][14].

UV-Vis Spectroscopy

UV-Vis spectroscopy is a primary tool for investigating tautomeric equilibria in solution, as the thiol and thione forms exhibit distinct absorption spectra[8][15].

Experimental Protocol:

-

Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ to 10⁻⁴ M) of the 2-mercaptopyrimidine compound in a range of solvents with varying polarities (e.g., cyclohexane, dioxane, ethanol, water). To study pH effects, prepare aqueous solutions and adjust the pH using dilute HCl or NaOH, monitoring with a pH meter[1][9].

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer. Use the pure solvent as a reference.

-

Data Analysis: Identify the absorption maxima (λ_max) for each condition. The thione form typically absorbs at longer wavelengths compared to the thiol form. Analyze the shifts in λ_max and changes in molar absorptivity to infer the predominant tautomer in each environment[1]. In some cases, the equilibrium constant (K_T) can be determined from the spectra[9].

-

Stability Check: Monitor the spectra over time, especially in solvents like ethanol and water, to check for oxidative transformation to the corresponding disulfide, which can interfere with the analysis[8][10].

Figure 3: Experimental workflow for UV-Vis spectroscopic analysis of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the direct observation of signals corresponding to both tautomers if the rate of interconversion is slow on the NMR timescale[16][17].

Experimental Protocol:

-

Sample Preparation: Dissolve the compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) to observe solvent effects.

-

Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra. The chemical shifts of protons and carbons attached to or near the tautomerizing functional group will differ significantly between the thiol and thione forms.

-

Variable-Temperature (VT) NMR: Perform NMR experiments at different temperatures (e.g., from -40 °C to 40 °C)[18]. At low temperatures, the interconversion rate may decrease sufficiently to allow for the observation of separate signals for each tautomer. At higher temperatures, signal coalescence may be observed, which can be used to determine the kinetic parameters of the exchange.

-

NOESY: For complex structures, 2D NMR experiments like NOESY can help in the unambiguous assignment of the structures of the different tautomers present in the mixture[19].

Computational Chemistry

Theoretical calculations are invaluable for determining the intrinsic properties of tautomers and rationalizing experimental findings[13].

Methodology:

-

Model Building: Construct the 3D structures of both the thiol and thione tautomers.

-

Gas-Phase Calculations: Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a suitable quantum mechanical method, such as Density Functional Theory (DFT) with a basis set like 6-311++G(d,p)[13]. This provides the relative electronic energies.

-

Solvation Modeling: To simulate solution-phase behavior, incorporate a solvent model, such as the Polarizable Continuum Model (PCM) or a combined quantum mechanics/molecular mechanics (QM/MM) approach like Monte Carlo simulations[12]. Calculate the Gibbs free energies of solvation for each tautomer.

-

Transition State Search: To determine the kinetic barrier for interconversion, locate the transition state structure connecting the two tautomers. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) can be employed. This allows for the calculation of the activation energy[12].

Biological and Pharmaceutical Significance

The tautomeric state of a 2-mercaptopyrimidine derivative is critical in drug design and discovery. Since the two tautomers have different shapes, hydrogen bonding capabilities (donor/acceptor patterns), and electronic properties, they will interact differently with a biological target such as an enzyme or receptor[4][20][21]. The thione form, with its N-H group, is a hydrogen bond donor, a feature often crucial for inhibitory activity[13]. Furthermore, the predominant tautomer under physiological conditions (aqueous, pH ~7.4) will dictate the compound's effective concentration, solubility, and membrane permeability, all of which are key parameters in drug development[5][22]. Therefore, a thorough understanding and characterization of the tautomeric equilibrium is a prerequisite for successful structure-activity relationship (SAR) studies and rational drug design.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. scienceinfo.com [scienceinfo.com]

- 3. Tautomer - Wikipedia [en.wikipedia.org]

- 4. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine in water - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08392H [pubs.rsc.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 12. Reaction mechanism and tautomeric equilibrium of 2-mercaptopyrimidine in the gas phase and in aqueous solution: a combined Monte Carlo and quantum mechanics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. walshmedicalmedia.com [walshmedicalmedia.com]

- 16. Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ias.ac.in [ias.ac.in]

- 21. Structural Insights Into Tautomeric Dynamics in Nucleic Acids and in Antiviral Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Let's not forget tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Formation of 4-Pyrimidinethiol Self-Assembled Monolayers (SAMs): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the formation of self-assembled monolayers (SAMs) of 4-Pyrimidinethiol on gold substrates. The unique properties of pyrimidine-containing SAMs, particularly their pH-dependent structure and electron transfer capabilities, make them highly relevant for applications in biosensing, molecular electronics, and drug delivery systems.

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a solid substrate. This compound, with its nitrogen-containing aromatic headgroup, forms SAMs on gold surfaces through a strong gold-thiolate bond. The orientation and packing of the pyrimidinethiol molecules are significantly influenced by the pH of the deposition solution, allowing for tunable surface properties. These SAMs can serve as an important interfacial layer for electron transfer between the gold electrode and biological molecules like cytochrome c.

Experimental Protocols

This section outlines the necessary steps for the preparation of high-quality this compound SAMs on gold substrates. A clean working environment is crucial to avoid contamination that can affect the quality of the monolayer.

Materials and Reagents

-

This compound

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

-

200 proof ethanol (absolute ethanol)

-

Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

-

High-purity water (e.g., Milli-Q)

-

Clean glass vials with caps

-

Tweezers for handling substrates

-

Nitrogen gas for drying

-

Sonicator

Substrate Preparation (Gold)

-

Cleaning: Thoroughly clean the gold substrates to ensure a pristine surface for SAM formation.

-

Sonicate the substrates in absolute ethanol for 10-15 minutes.

-

Rinse the substrates with copious amounts of high-purity water.

-

Dry the substrates under a gentle stream of high-purity nitrogen gas.

-

For a more rigorous cleaning, substrates can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive.

-

-

Flame Annealing (Optional but Recommended for Au(111) substrates): For achieving atomically flat surfaces, especially with Au(111) substrates, flame annealing can be performed by passing the substrate through a hydrogen flame.

SAM Formation Procedure

-

Solution Preparation:

-

Prepare a stock solution of this compound in absolute ethanol. A typical concentration is 1 mM.

-

For pH-dependent studies, prepare separate solutions and adjust the pH using dilute HCl (for acidic conditions) or NaOH (for basic conditions). It has been reported that the structure of pyrimidinethiol SAMs is influenced by pH, with different packing structures observed in acidic and basic solutions.[1]

-

-

Immersion:

-

Place the clean, dry gold substrates in the this compound solution within a clean glass vial.

-

Ensure the entire gold surface is submerged in the solution.

-

Seal the vial to minimize solvent evaporation and contamination.

-

-

Self-Assembly Time:

-

Rinsing:

-

After the immersion period, carefully remove the substrates from the thiol solution using clean tweezers.

-

Rinse the substrates thoroughly with fresh absolute ethanol to remove any non-chemisorbed (physisorbed) molecules.

-

A brief sonication (1-2 minutes) in fresh ethanol can also be performed to ensure the removal of loosely bound molecules.[2]

-

-

Drying:

-

Dry the SAM-coated substrates under a gentle stream of high-purity nitrogen gas.

-

-

Storage:

-

Store the prepared SAMs in a clean, dry, and inert environment (e.g., a desiccator or under nitrogen) to prevent contamination and degradation.[2]

-

Characterization of this compound SAMs

The quality and properties of the formed SAMs can be assessed using various surface-sensitive techniques.

Quantitative Data Summary

The following table summarizes typical quantitative data for thiol-based SAMs on gold. It is important to note that specific values for this compound may vary depending on the experimental conditions, particularly the pH of the deposition solution.

| Characterization Technique | Parameter | Typical Value Range (for aromatic thiol SAMs) | Notes |

| Contact Angle Goniometry | Static Water Contact Angle | 60° - 80° | The contact angle will be influenced by the orientation and packing density of the pyrimidine rings, which is pH-dependent. A more hydrophobic surface (higher contact angle) generally indicates a more ordered and densely packed monolayer. |

| Ellipsometry | Thickness | 5 - 15 Å | The thickness is dependent on the orientation of the this compound molecules on the surface (i.e., their tilt angle).[4] |

| X-ray Photoelectron Spectroscopy (XPS) | S(2p) Binding Energy | ~162 eV (thiolate) | Confirms the formation of the gold-thiolate bond.[5] |

| Cyclic Voltammetry (CV) | Reductive Desorption Potential | -0.6 V to -1.0 V (vs. Ag/AgCl) in alkaline solution | Provides information on the stability and packing of the SAM. The potential can be affected by the SAM's structural order.[6] |

| Scanning Tunneling Microscopy (STM) | Surface Structure | pH-dependent ordered structures | STM can reveal the molecular packing arrangement on the atomic scale. For pyrimidine-containing thiols, different packing structures are observed at different pH values.[1] |

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps and concepts in the formation of this compound SAMs.

Caption: Experimental workflow for this compound SAM formation.

Caption: Structure of a this compound SAM on a gold surface.

References

Application Notes & Protocols: 4-Pyrimidinethiol for Surface-Enhanced Raman Spectroscopy (SERS)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that offers significant amplification of Raman signals from molecules adsorbed onto or near nanostructured noble metal surfaces. This enhancement, which can be many orders of magnitude, allows for the detection of analytes at ultra-low concentrations, even down to the single-molecule level.

4-Pyrimidinethiol is a heterocyclic aromatic thiol of significant interest for SERS applications. Its structure, featuring a pyrimidine ring and a thiol group, makes it particularly well-suited for this technique. The thiol (-SH) group serves as a robust anchor, forming a strong covalent bond with gold (Au) or silver (Ag) nanoparticle surfaces, ensuring proximity to the plasmonically active 'hotspots' required for SERS enhancement. The pyrimidine ring provides a distinct and sensitive Raman fingerprint that can be used for detection and quantification.

For drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in numerous pharmaceuticals, including anticancer agents and antivirals.[1] The ability to use this compound as a SERS probe opens up possibilities for developing sensitive assays for drug screening, monitoring drug-target interactions, and serving as a pH-sensitive reporter in biological environments.[2][3] These application notes provide an overview of the principles, applications, and detailed protocols for utilizing this compound in SERS-based research.

Principle of SERS using this compound

The remarkable signal amplification in SERS arises from two primary mechanisms:

-

Electromagnetic Enhancement: This is the dominant mechanism. When the laser excitation wavelength matches the localized surface plasmon resonance (LSPR) of the metallic nanoparticles, it creates a massively amplified electromagnetic field on the nanoparticle surface. Molecules located within this field, such as this compound, experience a greatly enhanced Raman scattering cross-section.

-

Chemical Enhancement: This mechanism involves a charge-transfer interaction between the adsorbed molecule (analyte) and the metal surface.[4] For this compound, electrons can transfer between the molecule's orbitals and the metal's Fermi level, which can further increase the Raman signal of specific vibrational modes.

The thiol group of this compound deprotonates and forms a stable sulfur-metal (e.g., Au-S or Ag-S) bond, ensuring the pyrimidine ring is precisely positioned for optimal enhancement.

Key Applications

pH Sensing in Biological Systems

A primary application of molecules like this compound is pH sensing. The nitrogen atoms in the pyrimidine ring can be protonated or deprotonated depending on the pH of the local environment. This change in protonation state alters the vibrational modes of the ring, leading to distinct and measurable shifts in the SERS spectrum. This property is highly valuable for monitoring pH in microenvironments where traditional electrodes are not viable, such as within subcellular organelles.[2][5] While much of the literature focuses on its isomer, 4-mercaptopyridine, the underlying principle is directly applicable to this compound.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. Organelle-targeting surface-enhanced Raman scattering (SERS) nanosensors for subcellular pH sensing - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 3. Surface-enhanced Raman Spectroscopy for Drug Discovery: Peptide-RNA Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review for DFT in chemical mechanism of SERS studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Progress of SERS Nanoprobe for pH Detecting and Its Application in Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

Application Notes and Protocols: 4-Pyrimidinethiol as a Corrosion Inhibitor for Carbon Steel

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Pyrimidinethiol as a corrosion inhibitor for carbon steel, particularly in acidic environments. The information compiled herein is based on existing research on pyrimidine derivatives and serves as a guide for employing this compound in laboratory and industrial settings.

Introduction

Carbon steel, while a versatile and widely used material, is susceptible to corrosion, especially in acidic conditions prevalent in industrial processes such as acid pickling, industrial cleaning, and oil and gas exploration.[1] The use of organic corrosion inhibitors is a cost-effective and practical method to mitigate this degradation.[2] Pyrimidine derivatives, containing nitrogen and sulfur heteroatoms and π-electrons in their aromatic structure, have demonstrated significant potential as effective corrosion inhibitors for steel.[1][3] These compounds function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.[4] this compound, with its thiol group and pyrimidine ring, is a promising candidate within this class of inhibitors.

The primary mechanism of inhibition involves the adsorption of the inhibitor molecules onto the carbon steel surface. This adsorption can be physisorption, chemisorption, or a combination of both.[5] The lone pair of electrons on the nitrogen and sulfur atoms, along with the π-electrons of the pyrimidine ring, facilitate the formation of coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a protective film.[4] This film effectively blocks the active sites for corrosion, thereby reducing the corrosion rate.

Data Presentation

The following tables summarize representative quantitative data for the performance of pyrimidine-thiol derivatives as corrosion inhibitors for carbon steel in acidic media. This data is compiled from various studies and illustrates the typical effectiveness of this class of compounds.

Table 1: Potentiodynamic Polarization Data

| Inhibitor Concentration (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |

| Blank (1 M HCl) | -475 | 1110 | 75 | 125 | - |

| 1 x 10⁻⁵ | -470 | 250 | 72 | 120 | 77.5 |

| 5 x 10⁻⁵ | -465 | 150 | 70 | 118 | 86.5 |

| 1 x 10⁻⁴ | -460 | 90 | 68 | 115 | 91.9 |

| 5 x 10⁻⁴ | -450 | 45 | 65 | 110 | 95.9 |

| 1 x 10⁻³ | -445 | 25 | 63 | 108 | 97.7 |

Note: This data is representative of pyrimidine-thiol derivatives and may vary for this compound under specific experimental conditions.

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

| Inhibitor Concentration (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |

| Blank (1 M HCl) | 50 | 150 | - |

| 1 x 10⁻⁵ | 250 | 80 | 80.0 |

| 5 x 10⁻⁵ | 500 | 60 | 90.0 |

| 1 x 10⁻⁴ | 900 | 45 | 94.4 |

| 5 x 10⁻⁴ | 1800 | 30 | 97.2 |

| 1 x 10⁻³ | 2500 | 20 | 98.0 |

Note: This data is representative of pyrimidine-thiol derivatives and may vary for this compound under specific experimental conditions.

Table 3: Weight Loss Data

| Inhibitor Concentration (M) | Corrosion Rate (mg·cm⁻²·h⁻¹) | Inhibition Efficiency (%) |

| Blank (1 M HCl) | 1.25 | - |

| 1 x 10⁻⁵ | 0.28 | 77.6 |

| 5 x 10⁻⁵ | 0.16 | 87.2 |

| 1 x 10⁻⁴ | 0.09 | 92.8 |

| 5 x 10⁻⁴ | 0.05 | 96.0 |

| 1 x 10⁻³ | 0.03 | 97.6 |

Note: This data is representative of pyrimidine-thiol derivatives and may vary for this compound under specific experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Weight Loss Measurements

Objective: To determine the corrosion rate of carbon steel and the inhibition efficiency of this compound by measuring the mass loss of steel coupons over time.

Materials:

-

Carbon steel coupons of known dimensions and composition (e.g., C1018).

-

Abrasive papers of different grades (e.g., 240, 400, 600, 800, 1200 grit).

-

Degreasing solvent (e.g., acetone, ethanol).

-

Corrosive medium (e.g., 1 M HCl solution).

-

This compound of desired concentrations.

-

Analytical balance (accuracy ±0.1 mg).

-

Water bath or thermostat for temperature control.

-

Desiccator.

Protocol:

-

Mechanically polish the carbon steel coupons with a series of abrasive papers to a mirror finish.

-

Degrease the coupons by rinsing with acetone and then ethanol.

-

Dry the coupons in a desiccator and weigh them accurately using an analytical balance.

-

Prepare the corrosive solutions with and without various concentrations of this compound.

-

Immerse the pre-weighed coupons in the test solutions at a constant temperature (e.g., 298 K) for a specified period (e.g., 24 hours).

-

After the immersion period, retrieve the coupons, rinse them with distilled water, and clean them with a soft brush to remove corrosion products.

-

Dry the coupons in a desiccator and re-weigh them.

-

Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:

-

Weight Loss (ΔW) = W_initial - W_final

-

Corrosion Rate (CR) = ΔW / (A * t) , where A is the surface area of the coupon and t is the immersion time.

-

Inhibition Efficiency (IE%) = [(CR_blank - CR_inh) / CR_blank] * 100 , where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

-

Electrochemical Measurements

Objective: To investigate the electrochemical behavior of carbon steel in the presence and absence of this compound using potentiodynamic polarization and electrochemical impedance spectroscopy.

Apparatus:

-

Potentiostat/Galvanostat with frequency response analyzer.

-

Three-electrode electrochemical cell:

-

Working Electrode (WE): Carbon steel coupon with a defined exposed area.

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

-

Counter Electrode (CE): Platinum or graphite rod.

-

-

Corrosive medium (e.g., 1 M HCl solution).

-

This compound of desired concentrations.

Protocol:

a) Potentiodynamic Polarization (PDP):

-

Prepare the carbon steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish and clean the exposed surface as described in the weight loss protocol.

-

Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

-

Fill the cell with the test solution (with or without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

-

Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).

-

Analyze the resulting polarization curve to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc).

-

Calculate the inhibition efficiency (IE%) using the following equation:

-

IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 , where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

-

b) Electrochemical Impedance Spectroscopy (EIS):

-

Use the same three-electrode cell setup and electrode preparation as for the PDP measurements.

-

After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Record the impedance data and present it as Nyquist and Bode plots.

-

Model the impedance data using an appropriate equivalent electrical circuit to determine the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

-

Calculate the inhibition efficiency (IE%) using the following equation:

-

IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 , where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

-

Visualizations

The following diagrams illustrate the experimental workflow and the proposed inhibition mechanism.

Caption: Experimental workflow for evaluating a corrosion inhibitor.

Caption: Proposed mechanism of corrosion inhibition by this compound.

References

- 1. Combined Electrochemical, Raman Analysis and Machine Learning Assessments of the Inhibitive Properties of an 1,3,4-Oxadiazole-2-Thiol Derivative against Carbon Steel Corrosion in HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combined Electrochemical, Raman Analysis and Machine Learning Assessments of the Inhibitive Properties of an 1,3,4-Oxadiazole-2-Thiol Derivative against Carbon Steel Corrosion in HCl Solution [mdpi.com]

- 3. electrochemsci.org [electrochemsci.org]

- 4. An Overview: Highly Efficient Inhibitors of Carbon Steel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Electrochemical Behavior of 4-Pyrimidinethiol on Gold Electrodes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical behavior of 4-Pyrimidinethiol self-assembled monolayers (SAMs) on gold electrodes. This document includes detailed experimental protocols for the preparation and characterization of these modified electrodes, along with a summary of key electrochemical parameters. The information is intended to guide researchers in utilizing this compound-modified gold surfaces for applications in sensing, electronics, and pharmaceutical analysis.

Introduction

This compound is a heterocyclic thiol compound of significant interest for surface modification due to the presence of the pyrimidine ring, which offers opportunities for further functionalization and specific interactions. When self-assembled on gold surfaces, it forms a stable monolayer through a strong gold-thiolate bond.[1] The electrochemical behavior of this monolayer is crucial for its application in various electrochemical devices. This document outlines the key electrochemical characteristics and the methodologies to study them.

Experimental Protocols

Preparation of this compound Self-Assembled Monolayer (SAM) on a Gold Electrode

This protocol describes the formation of a this compound SAM on a gold electrode surface.[2]

Materials:

-

Gold-coated substrate (e.g., gold-sputtered silicon wafer, gold disk electrode)

-

This compound

-

200 proof ethanol

-

Deionized (DI) water (18 MΩ·cm)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

-

Clean glass or polypropylene containers

-

Tweezers

-

Nitrogen gas source

-

Sonicator

Procedure:

-

Gold Substrate Cleaning:

-

To ensure a pristine surface for SAM formation, thoroughly clean the gold substrate.[1]

-

A common method involves immersing the substrate in piranha solution for 1-2 minutes. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE) and work in a fume hood.

-

Alternatively, electrochemical polishing can be performed by cyclic voltammetry in 0.1 M HClO4 for 30 cycles between 0.1 and 1.7 V versus a reversible hydrogen electrode (RHE) at 300 mV/s.[1]

-

After cleaning, rinse the substrate extensively with DI water and then with ethanol.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

-

Thiol Solution Preparation:

-

Prepare a 1 mM solution of this compound in 200 proof ethanol in a clean container.

-